
2-Methylhexane-3,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylhexane-3,4-dione is an organic compound with the molecular formula C7H12O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylhexane-3,4-dione can be synthesized through several methods. One common approach involves the oxidation of 2-methylhexane-3,4-diol using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure complete oxidation without over-oxidation.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic oxidation of 2-methylhexane. This process often employs metal catalysts such as palladium or platinum to facilitate the oxidation reaction. The reaction is carried out in a controlled environment to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylhexane-3,4-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction of the diketone can produce the corresponding diol.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: 2-Methylhexane-3,4-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methylhexane-3,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
Mecanismo De Acción
The mechanism of action of 2-Methylhexane-3,4-dione involves its interaction with various molecular targets. The diketone groups can act as electrophilic centers, attracting nucleophiles and facilitating addition reactions. This reactivity is crucial in its role as a reagent in organic synthesis and its potential biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Butanedione: A simpler diketone with similar reactivity but fewer carbon atoms.
2,4-Pentanedione: Another diketone with a different carbon chain length and reactivity profile.
2,5-Hexanedione: A diketone with a similar carbon chain length but different positioning of the ketone groups.
Uniqueness
2-Methylhexane-3,4-dione is unique due to its specific structure, which provides distinct reactivity and properties compared to other diketones. Its methyl group at the second position adds steric hindrance and influences its chemical behavior, making it a valuable compound in various applications.
Propiedades
Número CAS |
105030-86-2 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
2-methylhexane-3,4-dione |
InChI |
InChI=1S/C7H12O2/c1-4-6(8)7(9)5(2)3/h5H,4H2,1-3H3 |
Clave InChI |
VYDFLMCRLHTTEX-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


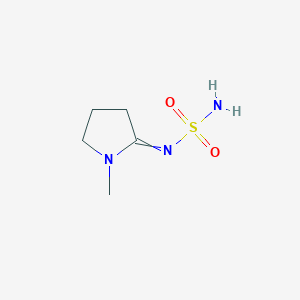
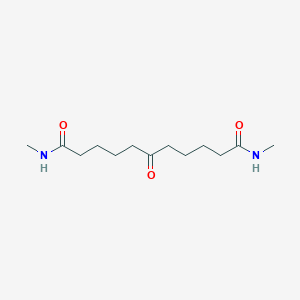
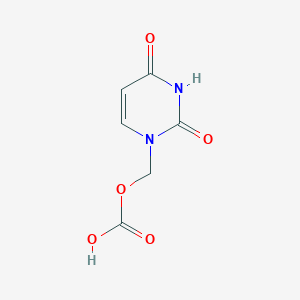
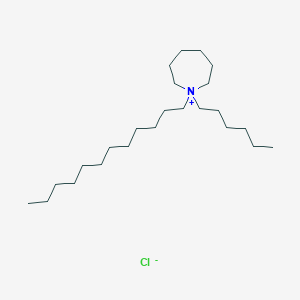
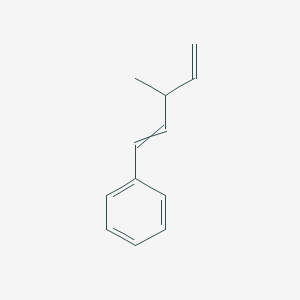
![Trimethyl({6-[(oxan-2-yl)oxy]hexyl}oxy)silane](/img/structure/B14324771.png)
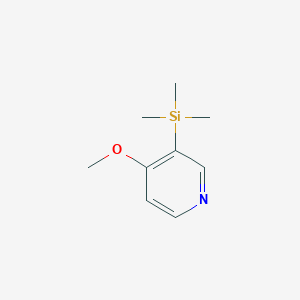

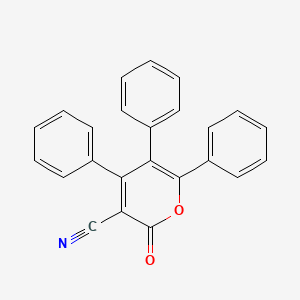
![1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one](/img/structure/B14324802.png)
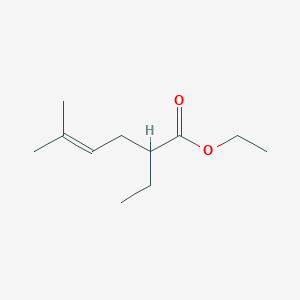
![5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14324813.png)
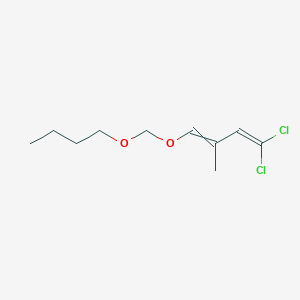
![3-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-1-yl)propan-1-ol](/img/structure/B14324821.png)
